4-[Amino(cyclopropyl)methyl]-2-chlorophenol
Description
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-[amino(cyclopropyl)methyl]-2-chlorophenol |
InChI |
InChI=1S/C10H12ClNO/c11-8-5-7(3-4-9(8)13)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2 |
InChI Key |
DOGMMXKTHZYPJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)O)Cl)N |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Intermediate Route
This method employs 4-amino-3-chlorophenol as the starting material, leveraging tert-butoxycarbonyl (Boc) protection to streamline reactivity:
Step 1: Boc Protection
4-Amino-3-chlorophenol is treated with tert-butyl dicarbonate and triethylamine in dichloromethane, yielding (2-chloro-4-hydroxyphenyl) t-butyl carbamate. Optimal conditions (92.5% yield):
- Molar ratio : 1:1.83 (4-amino-3-chlorophenol : Boc₂O)
- Solvent : Dichloromethane
- Time : 4 hours at room temperature.
Step 2: Cyclopropane Coupling
The Boc-protected intermediate reacts with cyclopropylamine using 1,1′-carbonyldiimidazole (CDI) as a coupling agent. This step forms the cyclopropylmethylamino group via a two-step mechanism:
- CDI activates the carbamate carbonyl.
- Nucleophilic attack by cyclopropylamine releases imidazole byproducts.
Step 3: Deprotection
Hydrochloric acid in methanol cleaves the Boc group, yielding the final product. Crystallization with ether enhances purity (>97%).
Reductive Amination Approach
An alternative pathway involves reductive amination of 4-chloro-2-nitrobenzaldehyde derivatives with cyclopropanealdehyde:
Key Reaction :
4-Chloro-2-nitrobenzaldehyde + cyclopropanealdehyde → Imine intermediate → Reduction (NaBH₃CN) → 4-[Amino(cyclopropyl)methyl]-2-chlorophenol
- Catalyst : Sodium cyanoborohydride
- Solvent : Methanol/Tetrahydrofuran (1:1)
- Yield : ~78% (after chromatographic purification).
Comparative Analysis of Methods
Industrial-Scale Considerations
- Cost Efficiency : The Boc-protected route uses inexpensive reagents (e.g., Boc₂O, CDI) and avoids noble-metal catalysts.
- Byproduct Management : CDI-mediated coupling minimizes side reactions, reducing purification demands.
- Regulatory Compliance : Crystalline intermediates (e.g., hydrochloride salts) ensure batch consistency for pharmaceutical applications.
Challenges and Solutions
- Cyclopropane Stability : The strained ring may decompose under acidic conditions. Mitigated by using aprotic solvents (DMSO) and low-temperature deprotection.
- Regioselectivity : Competing O-alkylation is suppressed via Boc protection of the phenol hydroxyl group.
Chemical Reactions Analysis
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Potential Applications
4-[Amino(cyclopropyl)methyl]-2-chlorophenol and similar compounds have potential applications in diverse fields:
- Medicinal Chemistry Compounds with similar structures have demonstrated anti-inflammatory and anticancer activities. The amino group in the compound may enhance interactions with biological targets, making it a candidate for drug development.
- Pharmaceutical Research: The compound can be used in interaction studies to understand its binding affinity to biological targets like enzymes and receptors. Studies suggest that similar structures may significantly interact with proteins involved in disease processes, suggesting therapeutic applications.
- Chemical Research: Due to its unique structure, 4-[Amino(cyclopropyl)methyl]-2-chlorophenol is valuable for research purposes. It can be used as a building block in synthesizing more complex molecules.
The biological activity of 4-[Amino(cyclopropyl)methyl]-2-chlorophenol has been of interest, with compounds of similar structures showing pharmacological effects, including anti-inflammatory and anticancer activities. However, studies show that the number and position of chloro groups can influence the nephrotoxic potential of 4-aminochlorophenols . 4-amino-2-chlorophenol (4-A2CP) may be bioactivated by cyclooxygenase and peroxidases, and free radicals appear to play a role in its cytotoxicity .
In vitro studies using isolated renal cortical cells (IRCC) from male Fischer 344 rats showed that the order of decreasing nephrotoxic potential was 4-A2,6-DCP > 4-A2CP > 4-AP > 4-A3CP . The cytotoxicity induced by 4-A2CP was reduced by pretreatment with the peroxidase inhibitor mercaptosuccinic acid and some antioxidants (ascorbate, glutathione, N-acetyl-l-cysteine), but not by others (α-tocopherol, DPPD) .
Structural Analogs
Several compounds share structural similarities with 4-[Amino(cyclopropyl)methyl]-2-chlorophenol:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Amino-1-methylpyrazole | Amino group with pyrazole ring | Anticancer properties |
| 3-(5)-Aminopyrazoles | Amino group on pyrazole | Antimicrobial activity |
| Pyridazines | Heterocyclic compounds | Diverse pharmacological effects |
| Pyridazinones | Similar heterocyclic structure | Potential anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2-chlorophenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with enzymes or receptors. The cyclopropylmethyl group may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Physicochemical Properties
The cyclopropyl group in 4-[Amino(cyclopropyl)methyl]-2-chlorophenol introduces ring strain, enhancing reactivity compared to bulkier cyclopentyl analogs. This strain may influence solubility and partition coefficients. For example:
- LogP (Octanol/Water): Estimated to be higher than 4-A2CP (logP ~1.2) due to the hydrophobic cyclopropane.
- Hydrogen Bonding: Intramolecular O–H⋯N bonds (common in aminophenols) likely stabilize its conformation, as seen in analogs with 2.6–2.7 Å O⋯N distances .
Table 2: Physicochemical Properties
Biological Activity
4-[Amino(cyclopropyl)methyl]-2-chlorophenol, also known as 4-A2CP, is a compound of interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article provides a detailed examination of its biological activity, focusing on its nephrotoxic potential, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
4-A2CP is characterized by the presence of an amino group, a cyclopropyl group, and a chlorophenol moiety. Its structural formula is critical for understanding its biological interactions and mechanisms.
Nephrotoxicity Studies
Recent studies have demonstrated that 4-A2CP exhibits significant nephrotoxic properties. A comparative study assessed the nephrotoxic potential of various aminophenols, including 4-A2CP. The findings indicated that 4-A2CP showed marked cytotoxicity at concentrations of 0.5 mM and above when tested on Fischer 344 rat isolated renal cortical cells. The cytotoxicity was measured using lactate dehydrogenase (LDH) release as an indicator of cell damage.
Table 1: Comparative Nephrotoxic Potential of Aminophenols
| Compound | Cytotoxicity at 0.5 mM | Cytotoxicity at 1.0 mM |
|---|---|---|
| 4-A2,6-DCP | High | High |
| 4-A2CP | Moderate | High |
| 4-AP | Low | Moderate |
| 4-A3CP | None | Low |
The results indicated that the nephrotoxic potential of these compounds correlated with the number and position of chloro groups, emphasizing that structural modifications can significantly influence toxicity profiles .
The cytotoxic effects of 4-A2CP appear to be mediated through oxidative stress pathways. Studies indicated that antioxidants could mitigate the cytotoxic effects, suggesting that free radicals play a crucial role in the compound's nephrotoxic mechanism. Specifically, pretreatment with antioxidants such as ascorbate and glutathione reduced cell damage induced by 4-A2CP .
Additionally, enzyme inhibition studies highlighted that cyclooxygenases and peroxidases may be involved in the bioactivation of 4-A2CP, contributing to its cytotoxic effects in renal cells .
Case Studies
A notable case study explored the effects of various inhibitors on the nephrotoxicity induced by 4-A2CP. The study utilized several enzyme inhibitors to assess their ability to attenuate cytotoxicity:
- Cytochrome P450 Inhibitors : Only piperonyl butoxide showed a significant reduction in cytotoxicity.
- Flavin Monooxygenase Inhibitors : No significant effects were observed with various tested inhibitors.
- Peroxidase Inhibitors : The use of mercaptosuccinic acid effectively reduced cytotoxicity.
These findings indicate that specific enzymatic pathways are critical in mediating the toxic effects of 4-A2CP, providing insights into potential therapeutic strategies to mitigate its nephrotoxic effects .
Implications for Drug Development
Given its biological activity and nephrotoxic potential, 4-A2CP serves as a scaffold for developing new drugs targeting various diseases. Its structural characteristics may allow for modifications aimed at enhancing therapeutic efficacy while reducing toxicity. The ongoing research into its mechanisms may lead to novel approaches in drug design focused on minimizing adverse effects while maximizing therapeutic benefits .
Q & A
Q. What are the common synthetic routes for 4-[Amino(cyclopropyl)methyl]-2-chlorophenol, and what analytical methods validate its purity?
- Methodological Answer : The compound is typically synthesized via condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with a chlorophenol derivative (e.g., 1-(5-chloro-2-hydroxyphenyl)ethanone), followed by reduction using sodium borohydride in THF/ethanol . Purity is validated via:
Q. How does the cyclopropyl group influence the compound’s stability and reactivity?
- Methodological Answer : The cyclopropyl group introduces steric hindrance and electronic effects:
- Steric effects : Restrict rotational freedom, stabilizing specific conformations (e.g., intramolecular O–H⋯N hydrogen bonds observed in X-ray structures) .
- Electronic effects : The strained ring enhances electrophilic character at the amino group, facilitating nucleophilic reactions (e.g., Schiff base formation) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial studies on structurally similar chlorophenol derivatives report:
- Cytotoxicity : IC₅₀ values in the 10–50 µM range against cancer cell lines (e.g., HeLa) via mitochondrial pathway disruption .
- Nephrotoxicity : Observed in rodent models at high doses (≥100 mg/kg), linked to oxidative stress biomarkers (e.g., elevated creatinine) .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis, and what challenges arise?
- Methodological Answer : Challenges include racemization during reduction steps. Optimization strategies:
Q. How to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. low acute toxicity)?
- Methodological Answer : Contradictions may arise from assay conditions or metabolite variability. Mitigation approaches:
- Standardized assays : Use identical cell lines (e.g., NIH/3T3 for baseline toxicity) and exposure times (24–48 hr) .
- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may influence toxicity .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Combine:
- Molecular docking : AutoDock Vina to model binding to Syk kinase (binding affinity ΔG ≈ −8.5 kcal/mol) .
- MD simulations : GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .
Validate with SPR (Surface Plasmon Resonance) to measure kinetic constants (e.g., KD ≈ 1–10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
